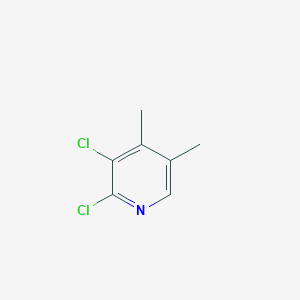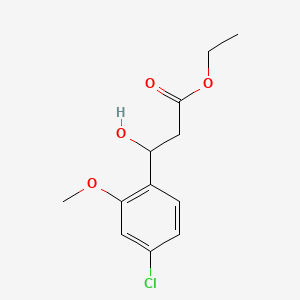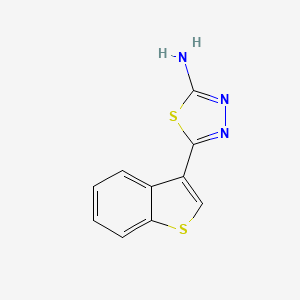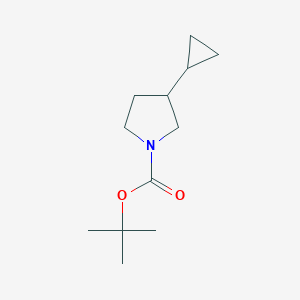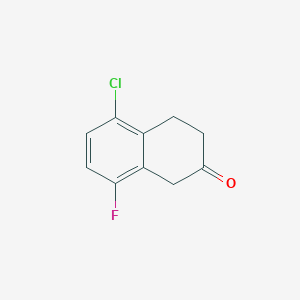
5-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of chlorine and fluorine atoms in the structure may impart unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine and fluorine atoms into the naphthalene ring.
Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure.
Cyclization: Formation of the ketone group at the 2-position.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Specific details would require consultation with industrial chemistry sources.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of fully saturated naphthalene derivatives.
Substitution: Halogen atoms (chlorine and fluorine) may be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could produce various functionalized naphthalenes.
Scientific Research Applications
5-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Utilization in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-8-fluoro-1,2-dihydronaphthalen-2(1H)-one
- 5-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
- 5-Chloro-8-fluoro-3,4-dihydro-1-naphthalenone
Comparison
Compared to similar compounds, 5-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one may exhibit unique properties due to the specific positioning of chlorine and fluorine atoms. These differences could affect its reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C10H8ClFO |
|---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
5-chloro-8-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8ClFO/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4H,1-2,5H2 |
InChI Key |
KERSSBDCXANUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2CC1=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




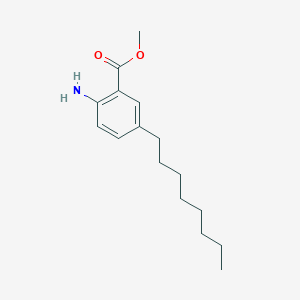
![3-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B13679085.png)
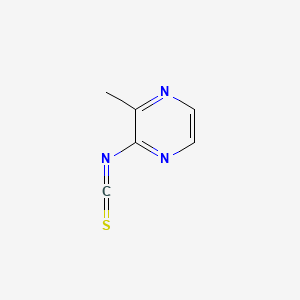
![Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13679093.png)
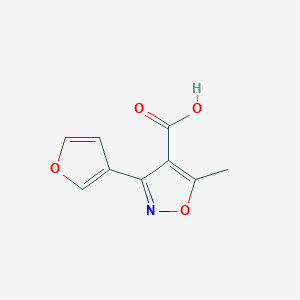

![5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679107.png)
